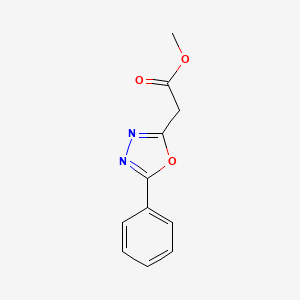
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition and Material Science
Research on nicotinamide derivatives, such as the study by Chakravarthy, Mohana, and Pradeep Kumar (2014), has explored their effectiveness as corrosion inhibitors for metals in acidic environments. This study indicates that certain nicotinamide derivatives can significantly reduce corrosion rates, potentially extending the lifespan of metal components in industrial systems. The inhibitors work by forming protective layers on the metal surface, demonstrating a practical application in materials science and engineering (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Drug Metabolism and Pharmaceutical Applications
Nicotinamide and its derivatives have been extensively studied for their effects on drug metabolism. For instance, Sasame and Gillette (1970) investigated how nicotinamide alters the apparent mechanism of drug metabolism inhibition by liver microsomes. This research provides foundational knowledge for developing drugs with optimized pharmacokinetic profiles, highlighting nicotinamide derivatives' role in influencing drug metabolism and potential therapeutic applications (Sasame & Gillette, 1970).
Biochemical and Molecular Biology Research
Nicotinamide and its analogs have been used as tools in biochemical research to study enzyme mechanisms and metabolic pathways. For example, Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide (NAD), which has been instrumental in studying enzymatic reactions and metabolic processes. This research exemplifies how modifications to the nicotinamide structure can yield valuable probes for biochemical investigations, shedding light on complex biological systems (Barrio, Secrist, & Leonard, 1972).
Antimicrobial and Antineoplastic Activities
Further research into nicotinamide derivatives has explored their potential antimicrobial and antineoplastic activities. Studies like those conducted by Ross (1967) have prepared and tested various nicotinamide derivatives against cancer cells and microbial infections, demonstrating some compounds' therapeutic potential. This research area is particularly promising for developing new treatments for cancer and infectious diseases, leveraging the chemical versatility of nicotinamide derivatives (Ross, 1967).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLQJLAXNANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
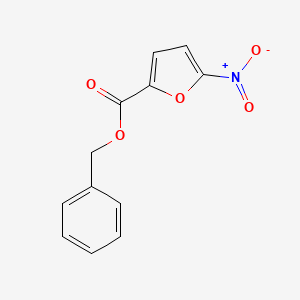

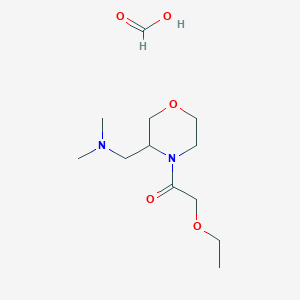
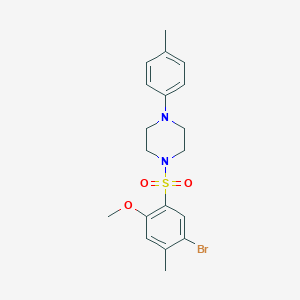
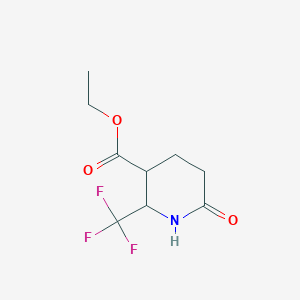
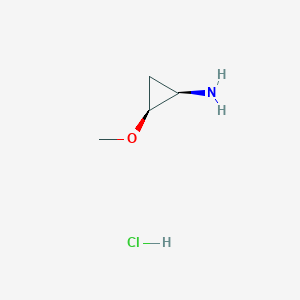
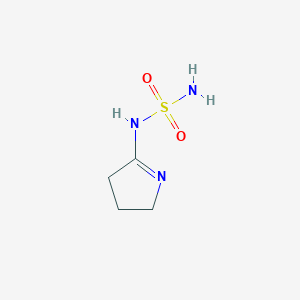
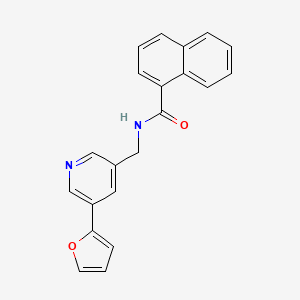
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)
